1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 This compound is known for its unique structural features, which include multiple amino groups and phenoxy substituents attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where the anthracene-9,10-dione core is functionalized with amino groups and phenoxy substituents. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The phenoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The pentyl groups provide increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interactions with hydrophobic biological targets and improving its solubility in organic solvents.
Properties
CAS No. |
88600-75-3 |
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Molecular Formula |
C36H40N4O4 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C36H40N4O4/c1-3-5-7-9-21-11-15-23(16-12-21)43-27-19-25(37)29-31(33(27)39)36(42)32-30(35(29)41)26(38)20-28(34(32)40)44-24-17-13-22(14-18-24)10-8-6-4-2/h11-20H,3-10,37-40H2,1-2H3 |
InChI Key |
ORDQJEIMAYVMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCCCC)N)N |
Origin of Product |
United States |
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